An In-depth Technical Guide to the Basic Properties of 7-Fluorobenzo[d]thiazol-2-amine
An In-depth Technical Guide to the Basic Properties of 7-Fluorobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 7-Fluorobenzo[d]thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its physicochemical characteristics, detailed experimental protocols for determining its basicity, and explores its potential biological significance through a representative signaling pathway.
Physicochemical Properties
While specific experimental data for 7-Fluorobenzo[d]thiazol-2-amine is limited in publicly available literature, the following table summarizes key known and predicted physicochemical properties. Data for the parent compound, 2-aminobenzothiazole, is included for comparison to provide context for the effects of the fluorine substituent.
| Property | 7-Fluorobenzo[d]thiazol-2-amine | 2-Aminobenzothiazole | Reference |
| Molecular Formula | C₇H₅FN₂S | C₇H₆N₂S | [1][2] |
| Molecular Weight | 168.19 g/mol | 150.20 g/mol | [3][4] |
| Appearance | Solid | Odorless gray to white powder | [5] |
| Melting Point | Not Reported | 126-129 °C | |
| pKa (Predicted) | ~2.0-3.0 | Not specified | [3] |
| Solubility | Not Reported | Very slightly soluble in water; freely soluble in alcohol, chloroform, and diethyl ether. |
Note on pKa: The basicity of 2-aminobenzothiazole is attributed to the exocyclic amino group. The fluorine atom at the 7-position is expected to be electron-withdrawing, which would decrease the electron density on the amino group and thus lower the pKa, making 7-Fluorobenzo[d]thiazol-2-amine a weaker base than its non-fluorinated counterpart. A predicted pKa value is in the range of 2.47±0.10.[3]
Experimental Protocols for Basicity Determination
The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Several robust methods can be employed to determine the pKa of heterocyclic amines like 7-Fluorobenzo[d]thiazol-2-amine.
Potentiometric Titration
This is a widely used and straightforward method for pKa determination.[6]
Methodology:
-
Solution Preparation: Prepare a solution of 7-Fluorobenzo[d]thiazol-2-amine of known concentration in a suitable solvent system (e.g., water or a mixed solvent like ethanol-water for compounds with low aqueous solubility).[7]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter with a combined glass electrode after each addition of the titrant.[8]
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[8]
UV-Vis Spectrophotometry
This method is particularly useful for aromatic amines that exhibit changes in their UV-Vis absorption spectra upon protonation.[7]
Methodology:
-
Solution Preparation: Prepare a series of solutions of 7-Fluorobenzo[d]thiazol-2-amine in buffers of varying known pH values.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelengths at which the absorbance of the protonated and non-protonated forms of the amine differ significantly. The absorbance at a specific wavelength is measured for each buffered solution. A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent changes in the chemical shifts of specific nuclei.[9]
Methodology:
-
Sample Preparation: Prepare a series of solutions of 7-Fluorobenzo[d]thiazol-2-amine in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values.[9]
-
NMR Spectra Acquisition: Acquire ¹H NMR or ¹³C NMR spectra for each sample.
-
Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the amino group. Plot the chemical shift of this nucleus as a function of pD. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[9]
Potential Biological Significance and Signaling Pathways
Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12] While the specific signaling pathways modulated by 7-Fluorobenzo[d]thiazol-2-amine have not been elucidated, research on structurally similar compounds provides insights into its potential mechanisms of action. For instance, certain 2-aminobenzothiazole derivatives have been shown to target the Human Papillomavirus (HPV) E7 oncoprotein pathway, which is critical for the development of cervical cancer.[13] Other derivatives have demonstrated antidiabetic properties by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[14]
Below is a conceptual diagram illustrating a potential signaling pathway that could be modulated by a 2-aminobenzothiazole derivative, leading to an anti-proliferative effect in cancer cells.
Caption: Hypothetical signaling pathway inhibition by 7-Fluorobenzo[d]thiazol-2-amine.
This diagram illustrates a generic kinase signaling cascade often implicated in cell proliferation. An external signal activates a cell surface receptor, initiating a phosphorylation cascade through Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor, which promotes the expression of genes involved in cell proliferation. A compound like 7-Fluorobenzo[d]thiazol-2-amine could potentially act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling and preventing uncontrolled cell growth.
Experimental Workflow for Biological Activity Screening
To evaluate the biological activity of 7-Fluorobenzo[d]thiazol-2-amine, a systematic workflow is essential.
Caption: Workflow for evaluating the biological activity of a novel compound.
This workflow begins with the synthesis and purification of the compound. It is then tested for its cytotoxic effects on relevant cancer cell lines. If found to be active, further studies are conducted to identify its molecular target and elucidate the signaling pathway it modulates. Promising candidates are then advanced to in vivo studies using animal models to assess their efficacy and safety before proceeding to lead optimization.
References
- 1. 2-Amino-4-bromo-7 -fluorobenzothiazole Manufacturer, 2-Amino-4-bromo-7 -fluorobenzothiazole Price [nationalanalyticalcorp.com]
- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-FLUOROBENZOTHIAZOLE CAS#: 20358-06-9 [amp.chemicalbook.com]
- 4. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
